rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid
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Overview
Description
rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid: is a bicyclic compound featuring an oxabicycloheptane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene derivatives.
Epoxidation: The norbornene derivative undergoes epoxidation to introduce the oxirane ring.
Ring-Opening Reaction: The oxirane ring is then opened using a nucleophile, such as acetic acid, under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The acetic acid moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or acyl groups.
Scientific Research Applications
rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]amine
- rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
Comparison: rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The oxabicycloheptane ring structure is a common feature among these compounds, contributing to their stability and rigidity.
Properties
CAS No. |
2350809-09-3 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-[(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid |
InChI |
InChI=1S/C8H12O3/c9-8(10)4-5-3-6-1-2-7(5)11-6/h5-7H,1-4H2,(H,9,10)/t5-,6+,7-/m0/s1 |
InChI Key |
BZDCRCJAJGIUJJ-XVMARJQXSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)CC(=O)O |
Canonical SMILES |
C1CC2C(CC1O2)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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